molecular formula C16H26N2 B12917424 N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820984-55-2

N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12917424
CAS No.: 820984-55-2
M. Wt: 246.39 g/mol
InChI Key: GOGYHBNAZGAETG-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group and a 4-methylbenzyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reductive amination of pyrrolidine with 4-methylbenzylamine and butylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent such as methanol or ethanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are often recycled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methoxybenzyl)pyrrolidin-3-amine
  • N-Butyl-N-(4-fluorobenzyl)pyrrolidin-3-amine
  • N-Butyl-N-(4-chlorobenzyl)pyrrolidin-3-amine

Uniqueness

N-Butyl-N-(4-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 4-methylbenzyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity and membrane permeability, potentially improving the compound’s pharmacokinetic properties .

Biological Activity

N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, drawing on diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound has the molecular formula C16H26N2C_{16}H_{26}N_{2} and a molecular weight of approximately 246.391 g/mol. The compound features a butyl group, a pyrrolidine ring, and a 4-methylphenyl group, which contribute to its unique properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps that may include:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is synthesized through cyclization reactions.
  • Alkylation : The butyl group is introduced via alkylation reactions, enhancing the compound's solubility and stability.
  • Methylation : The 4-methylphenyl group is added to complete the synthesis.

These steps are critical for ensuring the purity and efficacy of the final product.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Its structural similarities with other biologically active compounds highlight its potential pharmacological relevance.

Compound Name Structural Features Unique Aspects
N-(4-fluorophenyl)methyl-pyrrolidin-3-aminePyrrolidine ring with a fluorophenyl groupEnhanced binding affinity due to fluorine substitution
N-(3-chloro-2-methylphenyl)-pyrrolidin-3-amineContains a chlorophenyl groupDifferent reactivity profile due to chlorine presence
N-butyl-N-(4-chlorophenyl)methyl-piperidin-4-aminePiperidine instead of pyrrolidineVariations in biological activity due to ring structure change

The presence of the butyl group is particularly noteworthy as it enhances solubility, which is crucial for bioavailability in pharmacological applications.

Case Studies and Research Findings

Properties

CAS No.

820984-55-2

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H26N2/c1-3-4-11-18(16-9-10-17-12-16)13-15-7-5-14(2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3

InChI Key

GOGYHBNAZGAETG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C)C2CCNC2

Origin of Product

United States

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